molecular formula C10H7ClO3 B1268823 6-Chloro-2H-chromene-3-carboxylic acid CAS No. 83823-06-7

6-Chloro-2H-chromene-3-carboxylic acid

Cat. No. B1268823
Key on ui cas rn: 83823-06-7
M. Wt: 210.61 g/mol
InChI Key: ZRCGKWSNRRTAJY-UHFFFAOYSA-N
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Patent
US08741901B2

Procedure details

To a solution of LiOAc.2H2O (0.16 g, 1.62 mmol) in 97:3 CH3CN/H2O (30 mL) was added 6-chloro-2H-1-benzopyran-3-carboxylic acid (1.43 g, 8.12 mmol), followed by NBS (1.52 g, 8.53 mmol) and the mixture was stirred at room temperature for 5 hours. The reaction mixture was then concentrated to dryness under reduced pressure. Purification by flash column chromatography (gradient, hexanes, then 98:2 to 90:10 hexanes/Et2O) gave 3-bromo-6-chloro-2H-chromene (0.47 g, 27%) as a pale yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.14-7.10 (m, 1H), 6.94-6.88 (m, 2H), 6.79 (d, J=8.1 Hz, 1H), 6.75 (s, 1H), 4.88 (d, J=1.5 Hz, 2H).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]OC(C)=O.O.O.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]2[O:17][CH2:16][C:15](C(O)=O)=[CH:14][C:13]=2[CH:21]=1.C1C(=O)N([Br:29])C(=O)C1>CC#N.O>[Br:29][C:15]1[CH2:16][O:17][C:12]2[C:13]([CH:14]=1)=[CH:21][C:9]([Cl:8])=[CH:10][CH:11]=2 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
[Li]OC(=O)C.O.O
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC=1C=CC2=C(C=C(CO2)C(=O)O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N.O
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (gradient, hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1COC2=CC=C(C=C2C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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